molecular formula C31H48O2 B602786 22-Dehydroclerosteryl acetate CAS No. 28594-00-5

22-Dehydroclerosteryl acetate

Cat. No.: B602786
CAS No.: 28594-00-5
M. Wt: 452.7 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

22-Dehydroclerosteryl acetate is an organic compound with the chemical formula C31H48O2. It appears as a white crystal or crystalline powder with a faint aroma. This compound is known for its anti-inflammatory and antioxidant properties, making it useful in treating skin inflammation and anti-aging applications .

Chemical Reactions Analysis

22-Dehydroclerosteryl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

22-Dehydroclerosteryl acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 22-Dehydroclerosteryl acetate involves its interaction with molecular targets and pathways related to inflammation and oxidative stress. The compound exerts its effects by modulating the activity of enzymes and signaling pathways involved in these processes. This results in reduced inflammation and oxidative damage, contributing to its therapeutic benefits .

Comparison with Similar Compounds

22-Dehydroclerosteryl acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-11,21,23,25-29H,2,8,12-19H2,1,3-7H3/b10-9+/t21-,23+,25+,26+,27-,28+,29+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEVEIGHSLNJAI-RRXMTBKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101210954
Record name Stigmasta-5,22,25-trien-3-ol, 3-acetate, (3β,22E,24S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28594-00-5
Record name Stigmasta-5,22,25-trien-3-ol, 3-acetate, (3β,22E,24S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28594-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stigmasta-5,22,25-trien-3-ol, 3-acetate, (3β,22E,24S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
22-Dehydroclerosteryl acetate
Reactant of Route 2
22-Dehydroclerosteryl acetate
Reactant of Route 3
Reactant of Route 3
22-Dehydroclerosteryl acetate
Reactant of Route 4
22-Dehydroclerosteryl acetate
Reactant of Route 5
22-Dehydroclerosteryl acetate
Reactant of Route 6
22-Dehydroclerosteryl acetate
Customer
Q & A

Q1: What is known about 22-Dehydroclerosteryl acetate from this research?

A1: The research paper primarily focuses on the isolation and identification of chemical constituents from Clerodendron philippinum var. simplex. this compound was one of the four compounds successfully isolated and identified from this plant. [] This finding is significant as it marks the first-time this compound has been isolated from this particular plant species. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.